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Introduction

UCT943 is a next-generation preclinical candidate for the treatment of malaria, developed from
the 2-aminopyrazine series.[1] It acts as a potent inhibitor of Plasmodium phosphatidylinositol
4-kinase (PI14K), a crucial enzyme for parasite development across multiple life cycle stages.[1]
[2] This compound has demonstrated significant improvements in solubility and antiplasmodial
potency compared to its predecessor, MMV048.[3][4] UCT943 exhibits broad activity against
various Plasmodium species and life cycle stages, including asexual blood stages,
transmission stages (gametocytes), and liver stages, making it a promising candidate for a
single-exposure radical cure and prophylaxis (SERCaP).[3][4] Its high efficacy in murine
models, coupled with favorable pharmacokinetic properties, underscores its potential as a
valuable tool in malaria drug development.[3][4]

These application notes provide detailed protocols for the in vivo evaluation of UCT943 in
established mouse models of malaria, intended to guide researchers in assessing its efficacy
and pharmacological properties.

Mechanism of Action

UCT943's primary mode of action is the inhibition of the Plasmodium phosphatidylinositol 4-
kinase (P14K).[1] This enzyme is vital for the parasite's intracellular development and is
conserved across different Plasmodium species and their life cycle stages.[1] By targeting
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P14K, UCT943 disrupts essential cellular processes within the parasite, leading to its
elimination.[1] Importantly, UCT943 displays high selectivity for the parasite's PI4K over the
human ortholog, suggesting a favorable safety profile.[5]
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Caption: UCT943 inhibits Plasmodium PI4K, blocking a key signaling pathway for parasite
survival.

Data Presentation
In Vitro Activity of UCT943
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Parameter

Species/Strain

IC50 (nM)

Asexual Blood Stage

P. falciparum (NF54, drug-

N 5.4[1]
sensitive)
P. falciparum (K1, multidrug-
) P ( g 4.7[1]
resistant)
P. falciparum (clinical isolates,
2 -15[1]

Ivory Coast)

P. vivax (clinical isolates,

Papua, Indonesia)

14 (median)[1]

Gametocytes

P. falciparum (early stage, I-l1ll)  134[6]
P. falciparum (late stage, IV-V) 66[6]
Transmission Blocking

P. falciparum (standard

membrane feeding assay) 26[6]
Liver Stage

P. berghei 0.92[1]
P. vivax <100[1]
P. cynomolgi <10[1]
Enzyme Inhibition

P. vivax P14K (PvP14K) 23[5]
Human PI14Kp 5,400[5]

In Vivo Efficacy of UCT943 in Mouse Models
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Animal Parasite Administrat Dosing Efficacy Result
esu
Model Species ion Regimen Endpoint
] ) 10 mg/kg, %
Swiss Albino ] i L
) P. berghei Oral (p.o.) daily for 4 Parasitemia >99.9%[5]
mice
days Reduction
10 mg/kg, >30 days (all
_ Mean _
Oral (p.0.) daily for 4 ) mice cured)
Survival Days
days [5]
%
3 mg/kg, daily o
Oral (p.o.) Parasitemia 99%[5]
for 4 days )
Reduction
) 10 days (no
3 mg/kg, dailly Mean
Oral (p.0.) ) complete
for 4 days Survival Days
cure)[5]
Oral (p.0.) Dose-ranging ED90 1.0 mg/kg[5]
0.01, 0.1, 0.3,
NOD-scid IL-
11,10
2Rynull )
) P. falciparum Oral (p.o.) mg/kg, once ED90 0.25 mg/kg[5]
(NSG) mice .
) daily for 4
(humanized)
days

Experimental Protocols
Four-Day Suppressive Test (Peters' Test) for P. berghei

This is the standard test to evaluate the schizonticidal activity of a compound against the

asexual blood stages of the parasite.

Materials:

e UCT943

» Vehicle for solubilization (e.g., 10% Tween-80, 90% water)
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e Plasmodium berghei (e.g., ANKA strain) infected donor mice with 20-30% parasitemia
o Healthy recipient mice (e.g., Swiss Albino or BALB/c, 6-8 weeks old, 18-22q)
o Phosphate-buffered saline (PBS) or similar sterile saline solution
o Syringes and needles for injection and oral gavage
e Microscope slides
e Methanol
e Giemsa stain
Procedure:
» Parasite Inoculation:
o Collect blood from a donor mouse with rising parasitemia.

o Dilute the blood in PBS to a final concentration of 1 x 10”7 infected red blood cells (iRBCs)

per 0.2 mL.

o Inject 0.2 mL of the diluted IRBC suspension intraperitoneally (i.p.) into each recipient
mouse on Day 0.

e Drug Preparation and Administration:

o Prepare a stock solution of UCT943 in the chosen vehicle. Prepare serial dilutions to
achieve the desired final concentrations for different dose groups.

o Randomly divide the infected mice into groups (n=5 per group):
= Vehicle control group
» Positive control group (e.g., Chloroquine at 5 mg/kg)

» Experimental groups (different doses of UCT943, e.g., 3, 10, 30 mg/kg)
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o Two to four hours post-infection, administer the first dose of the respective treatments
orally (p.0.) using a gavage needle.

o Continue daily administration for four consecutive days (Day 0, 1, 2, 3).

e Monitoring Parasitemia:
o On Day 4, prepare thin blood smears from the tail vein of each mouse.
o Fix the smears with methanol and stain with Giemsa.

o Determine the percentage of parasitemia by counting the number of iRBCs per 1,000 total
red blood cells under a microscope (100x oil immersion objective).

» Calculation of Efficacy:

o Calculate the average parasitemia for each group.

o Determine the percent inhibition of parasite growth using the following formula:
e Survival Monitoring:

o Monitor the mice daily for survival for up to 30 days to determine the mean survival time
and assess for curative effects.

Efficacy Study in Humanized NSG Mice for P. falciparum

This model is used to assess the efficacy of compounds against the human malaria parasite P.
falciparum.

Materials:

UCT943 and appropriate vehicle

NOD-scid IL-2Rynull (NSG) mice

Human red blood cells (hRBCs), type O+

P. falciparum (e.g., NF54 strain) culture
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o Materials for intravenous injection and oral gavage
e Microscope slides, methanol, Giemsa stain
Procedure:

e Humanization of Mice:

o Engraft NSG mice with human red blood cells. This is typically done by repeated
intraperitoneal or intravenous injections of hRBCs until a stable chimerism of >20%
hRBCs is achieved in peripheral blood.

o Parasite Inoculation:

o Infect the humanized mice by intravenous (i.v.) injection of P. falciparum infected hRBCs
(e.g., 1 x 107 iRBCs).

o Allow the infection to establish for 3-4 days until a stable, rising parasitemia is observed
(typically 1-2%).

e Drug Administration:

o Once the infection is established, randomize the mice into treatment groups as described
in the P. berghei protocol.

o Administer UCT943 or vehicle orally for four consecutive days.
e Monitoring and Data Analysis:
o Monitor parasitemia daily by Giemsa-stained thin blood smears.
o Calculate the percent inhibition of parasite growth relative to the vehicle control group.

o The effective dose that reduces parasitemia by 90% (ED90) can be determined by probit
analysis of the dose-response data.

Experimental Workflow Visualization
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Caption: Workflow for in vivo antimalarial efficacy testing of UCT943 in mouse models.

Conclusion
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UCT943 is a potent, next-generation PI14K inhibitor with excellent efficacy in preclinical malaria
models.[1][3] Its broad-spectrum activity against multiple parasite stages and favorable
pharmacokinetic profile make it an important compound for malaria research and drug
development.[4] The protocols outlined in this document provide a standardized framework for
researchers to further investigate the in vivo properties of UCT943 and similar antimalarial
candidates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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